molecular formula C10H15NO2 B1324195 Hexyl oxazol-2-YL ketone CAS No. 898758-33-3

Hexyl oxazol-2-YL ketone

Cat. No.: B1324195
CAS No.: 898758-33-3
M. Wt: 181.23 g/mol
InChI Key: HOONPSQWBIMKBQ-UHFFFAOYSA-N
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Description

This compound features a five-membered oxazole ring, which contains one nitrogen and one oxygen atom, attached to a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl oxazol-2-YL ketone can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction typically occurs at room temperature and involves the formation of the oxazole ring through intramolecular cyclization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and safety. For example, the use of manganese dioxide as a heterogeneous reagent in a packed reactor can facilitate the oxidation of oxazolines to oxazoles . This method allows for the production of this compound on a larger scale with improved yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hexyl oxazol-2-YL ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxazole derivatives with varying substituents.

    Reduction: Alcohol or amine derivatives.

    Substitution: Substituted oxazole derivatives with functional groups such as amino or thiol groups.

Comparison with Similar Compounds

Hexyl oxazol-2-YL ketone can be compared with other oxazole derivatives, such as:

  • Methyl oxazol-2-YL ketone
  • Ethyl oxazol-2-YL ketone
  • Propyl oxazol-2-YL ketone

Uniqueness: this compound is unique due to its longer hexyl chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain oxazole derivatives . This structural variation allows for the exploration of different chemical and biological properties, making this compound a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-3-4-5-6-9(12)10-11-7-8-13-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOONPSQWBIMKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642036
Record name 1-(1,3-Oxazol-2-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-33-3
Record name 1-(1,3-Oxazol-2-yl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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